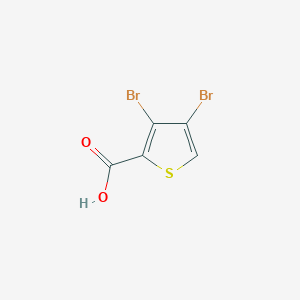

3,4-Dibromothiophene-2-carboxylic acid

Description

Significance of Thiophene (B33073) Heterocycles in Contemporary Chemical Synthesis

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, and its derivatives are a cornerstone in the world of organic chemistry. nih.govderpharmachemica.com These compounds are not merely academic curiosities; they are integral components in a vast array of applications, spanning medicinal chemistry and materials science. nih.govnumberanalytics.com The unique electronic properties of the thiophene ring, arising from the delocalization of π electrons which imparts aromatic character, make it a versatile scaffold for the synthesis of novel compounds. numberanalytics.comcognizancejournal.com

In the realm of medicinal chemistry, the thiophene nucleus is a privileged structure, found in numerous pharmaceuticals. nih.govchemicalbook.com Thiophene derivatives have been reported to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-cancer, and antiviral properties. nih.govcognizancejournal.com This has made them indispensable for medicinal chemists in the quest for new therapeutic agents. nih.govderpharmachemica.com Commercially available drugs containing the thiophene moiety, such as the anticoagulant powerhouse Clopidogrel and the antipsychotic Olanzapine, underscore the significance of this heterocycle in drug design and development.

Beyond pharmaceuticals, thiophene-based materials have garnered significant interest in the field of materials science. Their excellent charge transport properties make them suitable for use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). chemicalbook.comsmolecule.com The ability to tune the electronic properties of thiophene polymers through chemical modification allows for the development of advanced materials with tailored characteristics for various technological applications.

Strategic Role of Halogenation and Carboxylic Acid Functionality in Molecular Design

The functionalization of the thiophene ring with halogens and carboxylic acid groups is a strategic approach to modulate the properties of the resulting molecules and to provide versatile handles for further chemical transformations. Halogenation, the introduction of halogen atoms such as bromine or chlorine, plays a crucial role in modifying the electronic and physical properties of organic compounds. acs.orgresearchgate.net In the context of thiophene, halogen atoms can influence the molecule's reactivity, stability, and intermolecular interactions. cymitquimica.com

The presence of bromine atoms, for instance, can enhance the electronic properties of thiophene derivatives, making them valuable in the development of semiconducting materials for organic electronics. cymitquimica.com Halogen atoms also serve as key reactive sites for a variety of cross-coupling reactions, such as Suzuki and Stille couplings, which are powerful methods for constructing complex organic molecules. smolecule.com This allows for the introduction of diverse functional groups, including aryl, alkenyl, or alkynyl moieties, onto the thiophene core. smolecule.com Furthermore, halogen bonding, a non-covalent interaction involving a halogen atom, is increasingly being recognized as a valuable tool in crystal engineering and rational drug design. acs.orgnih.gov

The carboxylic acid group is another highly versatile functional group in molecular design. Its presence imparts acidity and can be readily converted into a wide range of other functional groups, including esters, amides, and acid chlorides. smolecule.combeilstein-journals.org This versatility makes carboxylic acids invaluable starting materials and intermediates in organic synthesis. nih.govmdpi.com In the context of thiophene-based materials, the carboxylic acid functionality can be used to tune solubility and to anchor the molecules to surfaces, which is important for the fabrication of electronic devices. cymitquimica.com In medicinal chemistry, the carboxylic acid group can participate in hydrogen bonding interactions with biological targets, thereby influencing the binding affinity and pharmacological activity of a drug molecule.

Contextual Overview of 3,4-Dibromothiophene-2-carboxylic Acid in Research Domains

This compound is a specialized organic compound that serves as a valuable building block in several areas of chemical research. bldpharm.comkeyorganics.net Its structure, featuring a thiophene ring substituted with two bromine atoms at the 3 and 4 positions and a carboxylic acid group at the 2-position, provides a unique combination of reactivity and functionality. bldpharm.com

This compound is particularly significant in the synthesis of more complex thiophene derivatives for applications in materials science and medicinal chemistry. smolecule.comlookchem.com The bromine atoms at the 3 and 4 positions can be selectively functionalized through various cross-coupling reactions, allowing for the construction of elaborate molecular architectures. scispace.com This makes this compound a key intermediate in the preparation of conjugated polymers and small molecules for organic electronics. researchgate.net The precise placement of the bromine atoms influences the regiochemistry of subsequent reactions, providing a pathway to specific isomers that might be difficult to obtain through other synthetic routes. scispace.com

The carboxylic acid group at the 2-position offers a handle for further modifications, such as esterification or amidation, enabling the attachment of this thiophene unit to other molecules or polymers. beilstein-journals.orgnih.gov For example, it can be converted to an acid chloride, which is a reactive intermediate for the synthesis of amides and esters. google.com This versatility has led to its use in the development of novel materials with tailored optical and electronic properties. While specific, large-scale applications are often proprietary, its availability from chemical suppliers indicates its utility as a research chemical and a building block in the synthesis of functional organic materials. bldpharm.combiosynth.com

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2O2S/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFBMYZXQCTXAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)C(=O)O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7311-66-2 | |

| Record name | 3,4-dibromothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Dibromothiophene 2 Carboxylic Acid and Its Precursors

Precursor Synthesis Strategies for Dibromothiophene Intermediates

The creation of appropriately substituted dibromothiophene precursors is a critical first step. The two primary approaches involve building up from a simpler thiophene (B33073) core through controlled halogenation or starting with a perhalogenated thiophene and selectively removing bromine atoms.

A common and effective route to 3,4-dibromothiophene (B32776) involves the selective debromination of 2,3,4,5-tetrabromothiophene. ossila.com This precursor is readily synthesized by the exhaustive bromination of thiophene. The key to this strategy is the controlled removal of the bromine atoms at the more reactive α-positions (2 and 5) while leaving the β-bromines (3 and 4) intact.

Zinc dust in acetic acid is a classical and effective reagent for this transformation. scispace.com The reaction proceeds by refluxing tetrabromothiophene with zinc powder in an acidic medium. scispace.comgoogle.com The higher reactivity of the α-bromines facilitates their preferential removal. By carefully controlling the reaction conditions, such as temperature and reaction time, 3,4-dibromothiophene can be obtained in good yields. For instance, one method describes reacting 2,3,4,5-tetrabromothiophene with zinc powder as a catalyst and acetic acid as a reducing agent. The reaction is initiated at room temperature and then heated to 55-70°C under reflux for 2-4 hours, achieving a yield of up to 95% with a purity of 99.98%. google.com

Table 1: Selective Debromination of Tetrabromothiophene

| Precursor | Reagents | Conditions | Product | Yield | Purity |

|---|

This method is advantageous as it starts from a readily available, symmetrical precursor and exploits the inherent reactivity differences of the halogenated positions on the thiophene ring.

Direct halogenation of the thiophene core presents a more complex challenge for the synthesis of 3,4-dibromothiophene. Halogenation of thiophene is an extremely rapid reaction, even at low temperatures, and tends to result in tetrasubstitution. iust.ac.ir The α-positions (2 and 5) are significantly more reactive towards electrophilic substitution than the β-positions (3 and 4). This makes the direct synthesis of 3,4-dibromothiophene in high purity and yield a difficult task, as mixtures of various brominated thiophenes are often produced. guidechem.com

While methods exist for producing 2-bromo- and 2,5-dibromothiophene under controlled conditions, selectively introducing bromine atoms at only the 3 and 4 positions is not a standard or efficient approach. iust.ac.ir Therefore, this route is generally less favored compared to the selective debromination of tetrabromothiophene for preparing the 3,4-dibromothiophene precursor.

Carboxylation and Acid Functionalization Routes

Once the 3,4-dibromothiophene intermediate is obtained, the next critical step is the introduction of the carboxylic acid group at the 2-position. This is typically achieved through metallation followed by quenching with an electrophile.

Metal-halogen exchange is a powerful and widely used reaction in organometallic chemistry for converting organic halides into organometallic compounds. wikipedia.org In the context of synthesizing 3,4-dibromothiophene-2-carboxylic acid, this reaction is employed to selectively replace one of the bromine atoms with a metal, typically lithium.

The process involves treating 3,4-dibromothiophene with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. The metal-halogen exchange occurs preferentially at one of the α-positions (which are vacant in 3,4-dibromothiophene, but this principle applies to related structures) due to the higher stability of the resulting carbanion intermediate. wikipedia.org In the case of 3,4-dibromothiophene, the molecule is symmetrical, so the exchange can happen at either the 2 or 5 position. The resulting 3,4-dibromo-2-thienyllithium species is then quenched with solid carbon dioxide (dry ice), which acts as the electrophile. Subsequent acidic workup protonates the carboxylate salt to yield the final product, this compound. beilstein-journals.orgresearchgate.net

This lithiation and carboxylation sequence is a common strategy for introducing carboxylic acid functionality onto halogenated thiophene rings. beilstein-journals.orgnih.gov The choice of solvent, such as methyl tert-butyl ether (MTBE), and careful control of the temperature are important for the success of the metal-halogen exchange reaction. beilstein-journals.orgresearchgate.net

Table 2: Carboxylation via Metal-Halogen Exchange

| Substrate | Reagents | Key Step | Product |

|---|

Convergent synthesis strategies involve preparing different fragments of the target molecule separately and then combining them in the later stages of the synthesis. While direct carboxylation of the dibromothiophene precursor is common, alternative multi-step routes can also be envisaged.

For instance, a synthetic pathway could involve starting with a thiophene derivative that already contains a functional group that can be later converted into a carboxylic acid. One such approach could be the use of a nitrile group. A potential, though less direct, route could involve the synthesis of a 3,4-dibromo-2-thiophenecarbonitrile intermediate. This nitrile could then be hydrolyzed under acidic or basic conditions to afford the desired this compound.

Another multi-step approach could involve a Grignard reaction. Similar to the lithiation route, a Grignard reagent could be formed from 3,4-dibromothiophene, followed by carbonation with CO₂ to introduce the carboxylic acid group. beilstein-journals.orgresearchgate.netnih.gov

Optimization and Advancement of Synthetic Pathways

Continuous efforts are being made to optimize the synthetic pathways for this compound and its precursors to improve yields, reduce costs, and enhance safety and scalability.

For the selective debromination of tetrabromothiophene, optimization can involve adjusting the molar ratios of the reactants, the concentration of the acid, and the reaction temperature and time to maximize the yield and purity of 3,4-dibromothiophene. google.com The use of batch-wise addition of the zinc powder can also help in controlling the reaction process. google.com

In the carboxylation step, the choice of solvent for the metal-halogen exchange reaction is crucial. beilstein-journals.org Optimization of this step may involve screening different ethereal solvents and adjusting the temperature to minimize side reactions and improve the regioselectivity and yield of the desired carboxylic acid. Furthermore, advancements in flow chemistry and microwave-assisted synthesis could offer more efficient, safer, and scalable alternatives to traditional batch processes for both the debromination and carboxylation steps. nih.gov

Reaction Condition Parameterization (Solvent Systems, Temperature Gradients)

The careful control of reaction conditions is paramount in maximizing the yield and purity of this compound and its precursors. The choice of solvent and the management of temperature are key parameters that significantly influence the reaction outcome.

In the synthesis of 5-bromothiophene-3-carboxylic acid, acetic acid serves as the solvent for the bromination of thiophene-3-carboxylic acid at room temperature. For the synthesis of 2-bromothiophene-3-carboxylic acid, a solution of thiophene-3-carboxylic acid in tetrahydrofuran (B95107) (THF) is cooled to -78°C before the addition of diisopropylamide (LDA) and subsequent reaction with carbon tetrabromide. The reaction is then allowed to warm to room temperature over the course of an hour.

The synthesis of 3,4-dibromothiophene from 2,3,4,5-tetrabromothiophene utilizes a solvent system of acetic acid and water. The initial phase of this reaction is conducted at room temperature for two hours, after which the temperature is elevated to 55-70°C for a reflux period of 2-4 hours.

The esterification of carboxylic acids, a related reaction, can be performed in aprotic solvents like dichloromethane, diethyl ether, tetrahydrofuran, or acetonitrile under mild, nonacidic, and mildly basic conditions at room temperature.

| Target Compound | Precursor | Solvent(s) | Temperature Profile |

|---|---|---|---|

| 5-Bromothiophene-3-carboxylic acid | Thiophene-3-carboxylic acid | Acetic acid | Room temperature |

| 2-Bromothiophene-3-carboxylic acid | Thiophene-3-carboxylic acid | Tetrahydrofuran (THF) | -78°C to room temperature |

| 3,4-Dibromothiophene | 2,3,4,5-Tetrabromothiophene | Acetic acid, Water | Room temperature, then 55-70°C |

| Carboxylic acid esters | Carboxylic acids | Dichloromethane, Diethyl ether, THF, or Acetonitrile | Room temperature |

Catalyst Selection and Loading for Enhanced Yield and Selectivity

The choice of catalyst is a critical factor in the synthesis of thiophene derivatives, influencing both the reaction rate and the selectivity towards the desired product.

In the synthesis of 3,4-dibromothiophene from 2,3,4,5-tetrabromothiophene, zinc powder is employed as the catalyst. The molar ratio of 2,3,4,5-tetrabromothiophene to zinc powder is in the range of 1:3 to 1:6. To control the reaction, the zinc powder, with a purity of 95%, is added in five portions. This method has been shown to produce yields of up to 95% with a purity of 99.98%.

For the synthesis of 2-thiophenecarboxylic acids, catalysts containing vanadium, iron, or molybdenum, such as Fe(acac)3, VO(acac)2, and Mo(CO)6, have been found to be effective. These catalysts facilitate the reaction of thiophenes with a CCl4–CH3OH system.

In esterification reactions, 4-dialkylaminopyridines are highly efficient nucleophilic catalysts. For example, 4-dimethylaminopyridine (DMAP) is used in the esterification of carboxylic acids.

| Reaction | Catalyst | Catalyst Loading/Ratio | Reported Yield/Purity |

|---|---|---|---|

| Synthesis of 3,4-Dibromothiophene | Zinc powder | 1:3 to 1:6 (Precursor:Catalyst) | Up to 95% yield, 99.98% purity |

| Synthesis of 2-Thiophenecarboxylic acids | Fe(acac)3, VO(acac)2, Mo(CO)6 | Not specified | 44-85% total yield |

| Esterification of Carboxylic Acids | 4-Dimethylaminopyridine (DMAP) | Varies based on reactants | Not specified |

Sustainable Synthesis Approaches (Mechanochemical, Solvent-Free Methods)

In recent years, there has been a growing emphasis on the development of more environmentally friendly and sustainable chemical processes. This includes the exploration of solvent-free synthesis methods and the use of alternative energy sources to reduce waste and environmental impact.

While specific examples of mechanochemical or entirely solvent-free methods for the synthesis of this compound are not extensively detailed in the provided search results, the broader field of pharmaceutical synthesis is seeing a shift towards greener approaches. These include microwave-assisted synthesis, which can significantly reduce reaction times from hours or days to mere minutes. The efficiency of microwave-assisted synthesis is dependent on the ability of the reaction medium and solvent system to absorb microwave energy.

Solvent-free synthesis methods are also being investigated for their potential to minimize waste and environmental harm. For example, a copper-catalyzed reaction for synthesizing indolizines has been developed under solvent-free conditions, achieving high yields. Another sustainable approach is the use of continuous flow synthetic techniques, which can be integrated with other technologies like microwave irradiation and supported catalysts to create more efficient and automated processes.

Chemical Reactivity and Derivatization of 3,4 Dibromothiophene 2 Carboxylic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of a wide range of functional compounds through reactions such as esterification, amidation, decarboxylation, and reduction.

Esterification of 3,4-dibromothiophene-2-carboxylic acid is a fundamental transformation that converts the carboxylic acid into an ester. This reaction is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Another common method involves the conversion of the carboxylic acid to its more reactive acid chloride, followed by reaction with an alcohol. This two-step process often provides higher yields and is compatible with a wider range of alcohols. For instance, treatment of a similar compound, 4-bromo-3-methyl-2-thiophenecarboxylic acid, with thionyl chloride readily and cleanly converts it to the corresponding acid chloride, which can then be esterified. nih.gov

| Reactant | Reagent(s) | Product | Yield (%) |

| This compound | Methanol, H+ | Methyl 3,4-dibromothiophene-2-carboxylate | Not specified |

| This compound | 1. SOCl2 2. Ethanol | Ethyl 3,4-dibromothiophene-2-carboxylate | Not specified |

Amidation of this compound involves its reaction with an amine to form an amide. This transformation is crucial for the synthesis of various biologically active molecules and functional materials. Similar to esterification, the reaction can be carried out directly by heating the carboxylic acid with an amine, but more commonly, the carboxylic acid is first activated. Activation can be achieved by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with an amine to afford the desired amide. For example, 3-methylthiophene-2-carboxylic acid has been converted to its acid chloride and subsequently treated with ammonia (B1221849) to produce the corresponding amide. beilstein-journals.org

| Reactant | Reagent(s) | Product | Yield (%) |

| This compound | 1. SOCl₂ 2. Diethylamine | 3,4-Dibromo-N,N-diethylthiophene-2-carboxamide | Not specified |

| This compound | 1. Oxalyl chloride 2. Aniline | 3,4-Dibromo-N-phenylthiophene-2-carboxamide | Not specified |

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. The decarboxylation of thiophene-2-carboxylic acids can be challenging compared to other five-membered heterocyclic carboxylic acids like furan-2-carboxylic acid. youtube.com However, under certain conditions, such as treatment with bromine, a bromination/decarboxylation sequence can occur. nih.gov In some instances, decarboxylation can be a competing side reaction during other transformations. nih.gov For example, attempts to brominate 3-methylthiophene-2-carboxylic acid resulted in a tribromide product formed through a bromination/decarboxylation sequence. nih.gov

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (3,4-dibromothiophen-2-yl)methanol. This transformation is typically accomplished using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of carboxylic acids to alcohols. masterorganicchemistry.comlibretexts.orgchemguide.co.uklibretexts.orglibretexts.org The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk Borane (BH₃) complexes, such as BH₃-THF, are also effective for this reduction and can offer better selectivity in the presence of other reducible functional groups. commonorganicchemistry.com It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemguide.co.uklibretexts.org

| Reactant | Reagent(s) | Product |

| This compound | 1. LiAlH₄, Et₂O 2. H₃O⁺ | (3,4-Dibromothiophen-2-yl)methanol |

| This compound | 1. BH₃·THF 2. H₂O | (3,4-Dibromothiophen-2-yl)methanol |

Reactions Involving Thiophene (B33073) Ring Halogen Substituents

The bromine atoms on the thiophene ring are key handles for further functionalization, particularly through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted thiophene derivatives.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex organic molecules. For this compound and its derivatives, these reactions enable the selective substitution of the bromine atoms. Common examples include the Suzuki, Stille, Sonogashira, and Heck reactions.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organic halide. nih.gov This reaction is widely used for the synthesis of biaryl compounds and is known for its mild reaction conditions and tolerance of various functional groups. nih.gov Derivatives of dibromothiophenes have been successfully employed in Suzuki couplings to synthesize diarylthiophenes. researchgate.netnih.gov

The Stille reaction utilizes an organotin reagent to couple with an organic halide. wikipedia.org This reaction is also a versatile method for carbon-carbon bond formation. wikipedia.org

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org Decarbonylative Sonogashira cross-coupling of carboxylic acids has also been developed, providing a direct route to alkynylated products from carboxylic acid precursors. nih.gov

The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.

These cross-coupling reactions provide a modular approach to synthesizing a diverse library of substituted thiophenes from this compound and its derivatives. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base | Aryl-substituted thiophene |

| Stille | Organostannane | Pd(PPh₃)₄ | Aryl- or vinyl-substituted thiophene |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, amine base | Alkynyl-substituted thiophene |

| Heck | Alkene | Pd(OAc)₂, PPh₃, base | Alkenyl-substituted thiophene |

Cross-Coupling Reactions

This compound serves as a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds at the C-3 and C-4 positions. The differential reactivity of the two bromine atoms, influenced by the adjacent carboxylic acid group, can allow for selective and sequential functionalization.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For dibromothiophenes, this reaction can be performed in a stepwise or one-pot double coupling manner to introduce aryl or heteroaryl substituents. A general method for the double cross-coupling of various dibromothiophenes utilizes a simple catalytic system of Pd(OAc)₂/PPh₃ in 95% EtOH, reacting with (hetero)arylboronic acids to yield diarylthiophenes in moderate to excellent yields.

The regioselectivity of the coupling is a key consideration. In related substituted dibromothiophenes, such as 2,3-dibromothiophene, the initial coupling reaction occurs preferentially at the C-2 position. For this compound, the electron-withdrawing nature of the carboxylic acid group at C-2 is expected to influence the reactivity of the adjacent bromine atoms. The bromine at the C-3 position is generally more activated and thus more likely to react first. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to control the selectivity and yield of mono- or diarylated products.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dibromothiophenes This table presents generalized conditions based on studies of various dibromothiophene isomers.

| Catalyst/Ligand | Base | Solvent | Reactant | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂/PPh₃ | Na₂CO₃ | 95% EtOH | Arylboronic acid | Diarylthiophene | Moderate to Excellent | |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Arylboronic acid | Biaryl-thiophene | Good |

The Stille coupling reaction involves the palladium-catalyzed reaction between an organotin compound (organostannane) and an organic halide. This reaction is highly valued in organic synthesis due to its tolerance of a wide array of functional groups, including carboxylic acids, and its insensitivity to air and moisture. The

Applications in Advanced Materials Science and Organic Chemistry

Role in Organic Electronic Materials Development

The development of organic electronic materials has rapidly advanced, with thiophene-based compounds playing a pivotal role due to their excellent electronic properties and stability. 3,4-Dibromothiophene-2-carboxylic acid is a key starting material for creating the functional components of various organic electronic devices.

Organic semiconductors are the core components of many organic electronic devices. Thiophene-containing molecules are widely used for this purpose. While this compound itself is not typically used directly as a semiconductor, its derivatives are fundamental to creating more complex semiconducting molecules and polymers. The bromine atoms on the thiophene (B33073) ring provide reactive sites for cross-coupling reactions, enabling the extension of the conjugated system, a key factor in designing efficient organic semiconductors. The carboxylic acid group can be modified to tune solubility and influence the material's morphology in thin films, which is crucial for device performance.

One of the most significant applications of 3,4-disubstituted thiophenes is in the synthesis of 3,4-ethylenedioxythiophene (B145204) (EDOT) and its derivatives. EDOT is the monomer for the conductive polymer Poly(3,4-ethylenedioxythiophene) (PEDOT), which is highly valued for its high conductivity, transparency, and stability.

There are two primary synthetic pathways for producing functionalized EDOT monomers. One pathway starts with a 3,4-substituted thiophene ring, such as 3,4-dibromothiophene (B32776). This route is often more direct, though the starting materials can be more expensive. The bromine atoms at the 3 and 4 positions can be substituted to form the ethylenedioxy bridge, and the carboxylic acid at the 2-position allows for the introduction of various functional groups onto the resulting polymer. These functional groups can tailor the properties of the PEDOT derivatives for specific applications, such as improving solubility or enabling covalent attachment of biomolecules.

Table 1: Synthetic Pathways to Functional EDOT Monomers

| Pathway | Starting Material Example | Key Transformation | Advantages |

|---|---|---|---|

| Pathway 1 | Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | Cyclization | Utilizes less expensive starting materials |

Thiophene-based materials are extensively used in both Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). In OFETs, they serve as the active semiconductor layer, responsible for charge transport. The performance of an OFET is highly dependent on the molecular ordering and electronic properties of the semiconductor. Derivatives of 3,4-dibromothiophene can be designed to create materials with high charge carrier mobility.

In the field of organic photovoltaics (OPVs), or organic solar cells, thiophene-containing polymers are frequently used as the electron donor material in the active layer of the device. These materials absorb sunlight to create excitons (bound electron-hole pairs), which are then separated at the interface with an electron acceptor material to generate a photocurrent. Halogenated thiophenes have also been explored as solvent additives to control the morphology of the active layer in OPVs, which is critical for efficient charge separation and transport. rsc.org The ability to synthesize a wide array of functionalized thiophene polymers, starting from building blocks like this compound, is crucial for developing new materials to improve solar cell efficiency.

Supramolecular Chemistry and Crystal Engineering for Tailored Assemblies

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent intermolecular forces. Crystal engineering is a subfield that deals with the design and synthesis of crystalline solids with desired properties. globethesis.com Halogenated thiophene carboxylic acids are excellent candidates for building blocks in supramolecular chemistry and crystal engineering. aip.orgacs.org

The key features of this compound that make it suitable for these applications are:

The Carboxylic Acid Group: This group is a strong hydrogen bond donor and acceptor, enabling the formation of predictable and robust hydrogen-bonded networks.

The Bromine Atoms: Bromine can participate in halogen bonding, a highly directional non-covalent interaction where the halogen atom acts as an electron density acceptor. acs.orgacs.org

The Thiophene Ring: The aromatic π-system of the thiophene ring can engage in π-π stacking interactions.

These various non-covalent interactions can be used in concert to guide the self-assembly of molecules into specific, tailored architectures in the solid state. aip.org For example, thiophene carboxylic acids have been co-crystallized with nitrogenous bases to form complex supramolecular structures stabilized by a combination of N-H···O hydrogen bonds, C-H···Cl interactions, and π-π stacking. aip.orgaip.org This ability to control the assembly of molecules is critical for developing new materials with specific optical, electronic, or porous properties.

Table 2: Non-Covalent Interactions in Thiophene-Based Supramolecular Assemblies

| Interaction Type | Participating Groups | Role in Assembly |

|---|---|---|

| Hydrogen Bonding | Carboxylic Acid, Nitrogenous Bases | Forms robust, predictable networks |

| Halogen Bonding | Bromine Atoms, Lewis Bases (e.g., Nitrogen) | Provides directionality and strength to the assembly acs.orgacs.org |

| π-π Stacking | Thiophene Rings | Contributes to the packing and electronic communication between molecules |

Development of Advanced Catalytic Ligands and Organometallic Precursors

The carboxylic acid group of this compound can be deprotonated to form a carboxylate, which is an excellent coordinating group for metal ions. This allows the molecule to act as a ligand in the formation of metal complexes and organometallic compounds. tandfonline.comnih.gov

Thiophene-2-carboxylic acid and its derivatives have been used to synthesize a variety of metal complexes, including those with tin and copper. tandfonline.comwikipedia.org In these complexes, the carboxylate group typically binds to the metal center. The resulting organometallic compounds can have interesting catalytic properties or serve as precursors for the synthesis of other advanced materials. For instance, copper(I) thiophene-2-carboxylate (B1233283) has been used as a catalyst in Ullmann coupling reactions. wikipedia.org

The presence of the bromine atoms on the thiophene ring of this compound offers additional possibilities. These atoms could potentially coordinate to a metal center or serve as reactive sites for further functionalization of the ligand, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complex. This tunability is a key aspect in the design of advanced catalysts for specific chemical transformations.

Synthesis of Complex Organic Architectures and Building Blocks

This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis. sigmaaldrich.com Its structure, featuring a thiophene core substituted with a carboxylic acid group and two bromine atoms at adjacent positions, offers multiple reaction sites for constructing more complex molecular architectures. The carboxylic acid moiety can undergo standard transformations such as esterification and amidation, while the bromine atoms are prime sites for metal-catalyzed cross-coupling reactions. This trifunctional nature allows for a programmed and site-selective introduction of various substituents, making it a valuable precursor for advanced materials and intricate organic molecules.

The strategic placement of the bromine atoms at the C-3 and C-4 positions is particularly significant for creating conjugated systems with specific electronic and physical properties. These properties are sought after in fields like organic electronics, where thiophene-based materials are utilized for their charge transport capabilities. smolecule.com The ability to sequentially or simultaneously replace the bromine atoms enables chemists to fine-tune the resulting molecule's structure and function, leading to the development of novel organic semiconductors, polymers, and pharmacologically relevant compounds. smolecule.comnih.gov

Fused Heterocyclic Systems (e.g., Thienothiophenes)

A significant application of this compound is in the synthesis of fused heterocyclic systems, most notably thienothiophenes. Thienothiophenes, which consist of two fused thiophene rings, are fully planar, electron-rich structures that are crucial components in many organic electronic materials. researchgate.netencyclopedia.pub The rigid, planar structure of thienothiophenes facilitates efficient π-orbital overlap and charge transport, making them superior to non-fused oligothiophenes in certain applications. encyclopedia.pubnih.gov

The synthesis of thieno[3,4-b]thiophenes from 3,4-dibromothiophene precursors can be achieved through cyclization reactions that form the second thiophene ring. Typically, this involves introducing a sulfur-containing side chain via substitution of one of the bromine atoms, followed by an intramolecular cyclization reaction. Palladium-catalyzed reactions are often employed to facilitate the carbon-sulfur and carbon-carbon bond formations necessary for ring closure. researchgate.net For example, a common strategy involves the reaction of a 3,4-dihalothiophene with a sulfur nucleophile, such as ethyl 2-sulfanylacetate, to construct the fused ring system. electronicsandbooks.com These synthetic routes provide access to a variety of substituted thienothiophenes, which are precursors to conductive polymers and materials for organic field-effect transistors (OFETs). smolecule.com

| Starting Material Type | Key Reagents | Catalyst/Conditions | Product Type | Significance |

|---|---|---|---|---|

| 3,4-Dibromothiophene derivative | Sulfur nucleophile (e.g., thioglycolates) | Palladium catalyst, Base | Thieno[3,4-b]thiophene | Forms a planar, electron-rich core for organic electronics. researchgate.net |

| 3-Bromothiophene-2-carbaldehyde | Ethyl 2-sulfanylacetate | Base-mediated cyclization | Thieno[3,2-b]thiophene | Builds a stable fused system used in semiconductors and dyes. nih.govelectronicsandbooks.com |

| 2,5-Dibromothieno[3,2-b]thiophene | Arylboronic acids | Pd(PPh₃)₄, Suzuki Coupling | Aryl-substituted thienothiophenes | Creates extended conjugated systems for p-type semiconductors. nih.gov |

| Tetrabromothiophene | n-Butyllithium, then electrophile | Lithium-halogen exchange | Substituted dibromothiophenes | Provides functionalized precursors for further cyclization. electronicsandbooks.com |

Multi-functional Thiophene Derivatives

The distinct reactivity of the functional groups on this compound allows for its use as a scaffold for creating multi-functionalized thiophene derivatives. The bromine atoms at the C-3 and C-4 positions can be selectively addressed using various cross-coupling reactions, enabling the stepwise introduction of different substituents. beilstein-journals.org This controlled functionalization is essential for building complex molecules with precisely defined properties.

For instance, a Suzuki or Stille coupling reaction can be performed at one of the bromine sites, followed by a different coupling reaction (e.g., Sonogashira, Heck) at the second bromine site. This sequential approach yields thiophenes with diverse aryl, alkynyl, or vinyl groups. The carboxylic acid group adds another layer of versatility; it can be converted into an ester, amide, or acyl chloride before or after the cross-coupling steps, leading to a wide array of derivatives. smolecule.com This strategic, multi-step functionalization is a cornerstone of modern organic synthesis, allowing for the creation of targeted molecules for applications ranging from medicinal chemistry to materials science. smolecule.comnih.gov

| Reaction Type | Reagent | Catalyst | Position Targeted | Introduced Functional Group |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Palladium complex (e.g., Pd(PPh₃)₄) | C-Br | Aryl group |

| Stille Coupling | Organostannane (e.g., Tributyl(thiophen-2-yl)stannane) | Palladium complex (e.g., PdCl₂(PPh₃)₂) | C-Br | Aryl or Vinyl group |

| Sonogashira Coupling | Terminal alkyne | Palladium complex and Copper(I) salt | C-Br | Alkynyl group |

| Esterification | Alcohol | Acid catalyst | -COOH | Ester (-COOR) |

| Amidation | Amine | Coupling agent (e.g., HBTU) | -COOH | Amide (-CONR₂) |

| Lithiation/Carbonation | n-Butyllithium, then CO₂ | - | C-Br | Carboxylic acid (-COOH) |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3,4-Dibromothiophene-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of thiophene-2-carboxylic acid derivatives. For example, bromination of thieno[3,2-b]thiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) can yield dibrominated products. Solvent choice (e.g., DCM or acetic acid) and stoichiometric ratios of brominating agents are critical to avoid over-bromination. Characterization via -NMR and GC-MS is essential to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- -NMR : Look for proton signals in the aromatic region (6.5–8.0 ppm) to confirm substitution patterns. The absence of protons at positions 3 and 4 due to bromination is a key marker.

- -NMR : Carboxylic acid carbons appear near 165–170 ppm, while brominated carbons are deshielded (100–120 ppm).

- GC-MS : The molecular ion peak should correspond to the molecular weight (291.95 g/mol), with fragmentation patterns indicating loss of COOH or Br groups.

Cross-referencing with authentic samples or computational simulations (e.g., DFT) enhances accuracy .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : This compound serves as a versatile intermediate:

- Suzuki Coupling : The bromine atoms enable cross-coupling reactions with boronic acids to synthesize biaryl systems.

- Esterification : Conversion to ethyl esters (e.g., ethyl 3,5-dibromothiophene-2-carboxylate) facilitates further functionalization.

- Coordination Chemistry : The carboxylic acid group can act as a ligand for metal complexes used in catalysis .

Advanced Research Questions

Q. How can researchers optimize bromination regioselectivity in thiophene-2-carboxylic acid derivatives to minimize diastereomer formation?

- Methodological Answer :

- Directing Groups : Use electron-withdrawing groups (e.g., carboxylic acid) to direct bromination to the 3,4-positions.

- Catalysts : Lewis acids like FeBr can enhance regioselectivity by stabilizing intermediates.

- Temperature Control : Lower temperatures (e.g., 0°C) reduce kinetic competition between bromination sites.

Monitor reaction progress via TLC and quench reactions at partial conversion to isolate desired isomers .

Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization of dibrominated thiophenes?

- Methodological Answer :

- Multi-Technique Validation : Combine -NMR, -NMR, and IR to cross-validate functional groups.

- Isotopic Pattern Analysis : In MS, the 1:1 isotopic ratio of bromine (Br/Br) confirms dibromination.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure if single crystals are obtainable .

Q. What strategies mitigate bromine-related hazards during synthesis and handling of this compound?

- Methodological Answer :

- Controlled Ventilation : Use fume hoods to avoid inhalation of bromine vapors.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact.

- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal. Partner with licensed waste management services for hazardous material .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Deficient Aromatic System : Bromine atoms withdraw electron density, making the thiophene ring more electrophilic and reactive toward nucleophilic aryl partners in Suzuki-Miyaura couplings.

- DFT Calculations : Use computational models to predict reactive sites and optimize catalytic conditions (e.g., Pd(PPh) as a catalyst) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.